molecular formula C31H46N6O7S4 B561650 (N-Dansyl)biocytinamidoethyl Methanethiosulfonate CAS No. 1041392-69-1

(N-Dansyl)biocytinamidoethyl Methanethiosulfonate

Cat. No.: B561650
CAS No.: 1041392-69-1
M. Wt: 742.984
InChI Key: VGMGNIVELCIONM-UHFFFAOYSA-N
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Description

(N-Dansyl)biocytinamidoethyl Methanethiosulfonate is a trifunctional fluorescent sulfhydryl active reagent. It is primarily used in proteomics research due to its ability to label and modify proteins. The compound has a molecular formula of C31H46N6O7S4 and a molecular weight of 742.99 .

Scientific Research Applications

(N-Dansyl)biocytinamidoethyl Methanethiosulfonate has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for (N-Dansyl)biocytinamidoethyl Methanethiosulfonate are not widely documented. The compound is generally produced in specialized laboratories and research facilities due to its specific applications in scientific research .

Chemical Reactions Analysis

Types of Reactions

(N-Dansyl)biocytinamidoethyl Methanethiosulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of this compound .

Mechanism of Action

The mechanism of action of (N-Dansyl)biocytinamidoethyl Methanethiosulfonate involves its ability to react with sulfhydryl groups in proteins. This reaction forms a stable covalent bond, allowing the compound to label and modify proteins. The dansyl group provides fluorescence, enabling the detection and analysis of labeled proteins. The molecular targets include cysteine residues in proteins, and the pathways involved are related to protein modification and labeling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(N-Dansyl)biocytinamidoethyl Methanethiosulfonate is unique due to its trifunctional nature, combining the properties of dansyl, biotin, and methanethiosulfonate groups. This combination allows for versatile applications in protein labeling, detection, and analysis, making it a valuable tool in proteomics research .

Properties

IUPAC Name

2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-N-(2-methylsulfonylsulfanylethyl)-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H46N6O7S4/c1-37(2)25-13-8-11-22-21(25)10-9-15-27(22)48(43,44)36-23(30(39)33-18-19-46-47(3,41)42)12-6-7-17-32-28(38)16-5-4-14-26-29-24(20-45-26)34-31(40)35-29/h8-11,13,15,23-24,26,29,36H,4-7,12,14,16-20H2,1-3H3,(H,32,38)(H,33,39)(H2,34,35,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMGNIVELCIONM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)C(=O)NCCSS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H46N6O7S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747412
Record name S-[2-({N~2~-[5-(Dimethylamino)naphthalene-1-sulfonyl]-N~6~-[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]lysyl}amino)ethyl] methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

743.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1041392-69-1
Record name S-[2-({N~2~-[5-(Dimethylamino)naphthalene-1-sulfonyl]-N~6~-[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]lysyl}amino)ethyl] methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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